Product packaging for 3-(3-Bromo-2-methylpropyl)phenol(Cat. No.:)

3-(3-Bromo-2-methylpropyl)phenol

Cat. No.: B13190669
M. Wt: 229.11 g/mol
InChI Key: AESOUQNDFMAGPK-UHFFFAOYSA-N
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Description

Overview of Phenol (B47542) Derivatives and their Significance in Chemical Research

Phenol and its derivatives are fundamental building blocks in organic chemistry. wisdomlib.orgbritannica.com The presence of the hydroxyl group on an aromatic ring significantly influences the molecule's reactivity, making the aromatic ring more susceptible to electrophilic substitution reactions. wikipedia.org This reactivity, combined with the acidic nature of the phenolic proton, allows for a wide range of chemical transformations.

Phenol derivatives are ubiquitous, with applications spanning from industrial manufacturing to pharmaceuticals. wisdomlib.orgeurekaselect.comresearchgate.net They serve as precursors for polymers, dyes, and agrochemicals. wikipedia.orgresearchgate.net Furthermore, many natural and synthetic phenolic compounds exhibit a broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. eurekaselect.comresearchgate.netresearchgate.net This has made them a fertile ground for drug discovery and development, with researchers continuously exploring their therapeutic potential. researchgate.net

Importance of Brominated Organic Molecules in Synthetic Strategies

The incorporation of bromine into an organic molecule is a powerful strategy in synthetic organic chemistry. researchgate.netacs.orgnih.gov The carbon-bromine bond is relatively weak and can be readily cleaved, making brominated compounds excellent precursors for a variety of chemical reactions. researchgate.net They are particularly valued as intermediates in cross-coupling reactions, such as the Suzuki and Heck reactions, which are instrumental in forming new carbon-carbon bonds. researchgate.net

Brominated molecules also serve as effective electrophiles in nucleophilic substitution reactions. researchgate.net The bromine atom can act as a leaving group, allowing for the introduction of a wide range of functional groups. This versatility makes brominated organic compounds indispensable tools for the construction of complex molecular architectures. acs.orgsci-hub.se

Structural Peculiarities of Branched Alkyl Side Chains in Phenols

The nature of alkyl side chains attached to a phenol ring can have a profound impact on the molecule's physical and biological properties. nih.govresearchgate.net Branched alkyl chains, in particular, introduce specific steric and electronic effects. The branching can influence the molecule's solubility, with increased branching often leading to greater solubility in non-polar solvents. ontosight.ai

From a biological perspective, the size, branching, and position of the alkyl group can dictate the molecule's interaction with biological targets like enzymes and receptors. nih.govnih.gov For instance, research on alkylphenols has shown that the degree of branching can affect their estrogenic activity. nih.govresearchgate.net These structural nuances are a key area of investigation in medicinal chemistry and toxicology.

Contextualization of 3-(3-Bromo-2-methylpropyl)phenol within Contemporary Organic Chemistry

This compound is a molecule that elegantly combines the structural features discussed above. It is a phenol derivative, suggesting potential for biological activity and a range of chemical modifications at the hydroxyl group and the aromatic ring. The presence of a bromine atom on the alkyl side chain marks it as a valuable synthetic intermediate, poised for further functionalization. researchgate.net The branched alkyl chain, a 2-methylpropyl group, introduces a specific three-dimensional structure that could influence its interactions with biological systems.

While specific research on this compound is not extensively documented in publicly available literature, its structure allows for informed speculation about its potential. It could serve as a building block in the synthesis of more complex molecules, where the bromo- and hydroxyl- functionalities can be selectively manipulated. Furthermore, the combination of a phenolic core and a halogenated, branched alkyl chain makes it an interesting candidate for screening in biological assays to explore potential therapeutic properties.

Physicochemical Properties of this compound and Related Compounds

To provide a better understanding of the physicochemical profile of this compound, the following table presents its calculated properties alongside the experimental data for structurally related compounds. This comparative approach allows for an estimation of its characteristics.

PropertyThis compound (Calculated/Estimated)3-Bromophenol (B21344) (Experimental)2-Methylphenol (Experimental)
Molecular Formula C10H13BrOC6H5BrOC7H8O
Molecular Weight 229.11 g/mol cymitquimica.com173.01 g/mol 108.14 g/mol
Boiling Point -236 °C191 °C
Melting Point -32-34 °C31-32 °C
Density -1.579 g/cm³1.027 g/cm³
Solubility in Water Low15 g/L at 20 °C23 g/L at 20 °C

Note: The properties for this compound are based on publicly available information from chemical suppliers and may be calculated rather than experimentally determined. The data for 3-Bromophenol and 2-Methylphenol are from established chemical databases and are provided for comparative purposes.

Interactive Data Table: Structural Information

Compound NameIUPAC NameCAS NumberMolecular FormulaStructure
This compoundThis compoundNot availableC10H13BrO
3-Bromophenol3-Bromophenol591-20-8 nih.govC6H5BrO
2-Methylphenol2-Methylphenol95-48-7C7H8O

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13BrO B13190669 3-(3-Bromo-2-methylpropyl)phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

3-(3-bromo-2-methylpropyl)phenol

InChI

InChI=1S/C10H13BrO/c1-8(7-11)5-9-3-2-4-10(12)6-9/h2-4,6,8,12H,5,7H2,1H3

InChI Key

AESOUQNDFMAGPK-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)O)CBr

Origin of Product

United States

Synthetic Methodologies for 3 3 Bromo 2 Methylpropyl Phenol

Retrosynthetic Analysis of the Compound Structure

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For 3-(3-bromo-2-methylpropyl)phenol, the analysis involves key disconnections of the phenol (B47542) ring from the alkyl chain and strategic consideration for the introduction of the bromine atom.

Disconnection Strategies for the Phenol Ring and Alkyl Chain

The most logical primary disconnection in the retrosynthesis of this compound is at the bond connecting the propyl chain to the phenol ring. This bond can be conceptually formed through a Friedel-Crafts alkylation or acylation reaction.

Disconnection Approach 1: Friedel-Crafts Alkylation

This approach involves the reaction of a phenol or a protected phenol derivative with a suitable alkylating agent. A key challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangements and polysubstitution, especially with activated rings like phenols.

Forward Reaction: Phenol reacts with 1-bromo-2-methylpropene or 3-bromo-2-methylpropan-1-ol (B1332129) in the presence of a Lewis acid catalyst. However, the high reactivity of phenol can lead to a mixture of ortho and para isomers and potential O-alkylation. wikipedia.orgwikipedia.org A more controlled approach would involve using a less reactive phenol derivative or specific catalysts to favor C-alkylation at the meta position, which is challenging due to the ortho-, para-directing nature of the hydroxyl group.

Disconnection Approach 2: Friedel-Crafts Acylation followed by Reduction

To circumvent the issues of rearrangements and polyalkylation, a Friedel-Crafts acylation followed by reduction offers a more reliable route.

Forward Reaction: Phenol can be acylated with 2-methylpropenoyl chloride to introduce the carbon skeleton. The resulting ketone can then be reduced to the corresponding alkyl group. This two-step process generally provides better control over the substitution pattern.

Approaches for Introducing the Bromine Atom

The introduction of the bromine atom can be envisioned at different stages of the synthesis, either on the aromatic ring or on the alkyl side chain.

Bromination of the Alkyl Side Chain:

A plausible strategy involves the bromination of a precursor molecule, 3-(2-methylpropyl)phenol (B1625594). The bromine can be introduced to the side chain via a radical substitution reaction.

Forward Reaction: 3-(2-methylpropyl)phenol can be treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). This method is commonly used for the selective bromination of allylic and benzylic positions, but can also be applied to other positions on an alkyl chain, although selectivity can be an issue.

Bromination of the Phenol Ring:

Direct bromination of the phenol ring is a common electrophilic aromatic substitution reaction. wikipedia.org However, the strong activating and ortho-, para-directing nature of the hydroxyl group makes it difficult to achieve meta-bromination selectively. mdpi.comresearchgate.net

Forward Reaction: The bromination of phenol or substituted phenols typically yields ortho- and para-brominated products. mdpi.comnih.gov To achieve the desired 3-bromo isomer, one would need to start with a precursor where the directing effects of the substituents favor bromination at the desired position, or employ more complex strategies involving blocking groups. pressbooks.pub

A hypothetical retrosynthetic scheme is presented below:

Target MoleculePrecursor 1Precursor 2Starting Materials
This compound3-(2-Methylpropyl)phenol3-Bromophenol (B21344)Phenol, Isobutylene (B52900), Bromine

Direct Synthesis Routes

Direct synthesis routes aim to construct the target molecule in a convergent manner, often relying on well-established reaction classes. For this compound, electrophilic aromatic substitution strategies on substituted phenols are of primary importance.

Electrophilic Aromatic Substitution Strategies on Substituted Phenols

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. The reactivity and regioselectivity of these reactions are heavily influenced by the substituents already present on the aromatic ring. masterorganicchemistry.comuci.edu

The hydroxyl group of a phenol is a powerful activating group and directs incoming electrophiles to the ortho and para positions. wikipedia.org This makes the direct bromination of phenol to yield a meta-bromo derivative highly unfavorable.

Several strategies have been developed to control the regioselectivity of phenol bromination:

Use of Bulky Brominating Agents: While often employed to favor para-substitution over ortho, this is not directly applicable for achieving meta-substitution.

Reaction in Strongly Acidic Media: In highly acidic solutions, the phenolic oxygen can be protonated, transforming the hydroxyl group into a deactivating, meta-directing group. wikipedia.org However, these conditions can be harsh and may lead to side reactions.

Use of Blocking Groups: A common strategy to achieve substitution at a less favored position is to temporarily block the more reactive positions. pressbooks.pub For instance, the para position could be blocked with a sulfonyl group, which can be later removed.

A 2018 study detailed a practical electrophilic bromination procedure for phenols using a PIDA–AlBr3 system, which showed typical para regioselectivity for electron-rich phenols. nih.gov Another study on the regioselective monobromination of phenols using KBr and ZnAl–BrO3−–layered double hydroxides also demonstrated a strong preference for para-substitution, with ortho-substitution occurring if the para position is blocked. mdpi.com These findings underscore the challenge of direct meta-bromination.

Alkyl groups are activating substituents and are also ortho-, para-directors, albeit weaker than the hydroxyl group. wikipedia.orguci.edu In a molecule like 3-(2-methylpropyl)phenol, both the hydroxyl and the alkyl group would direct incoming electrophiles.

Combined Directing Effects: In 3-alkylphenols, the hydroxyl group's directing effect is dominant. Therefore, electrophilic substitution would be expected to occur at positions 2, 4, and 6 (ortho and para to the hydroxyl group). The position meta to the hydroxyl group (position 5) would be the least favored site for substitution.

The table below summarizes the directing effects of the substituents relevant to the synthesis of this compound.

SubstituentActivating/DeactivatingDirecting Effect
-OH (Hydroxyl)Strongly ActivatingOrtho, Para
-R (Alkyl)ActivatingOrtho, Para
-Br (Bromo)DeactivatingOrtho, Para

Given these directing effects, a direct bromination of 3-(2-methylpropyl)phenol would likely yield a mixture of 2-bromo-, 4-bromo-, and 6-bromo-3-(2-methylpropyl)phenol, with the target isomer, which would require bromination at the 5-position relative to the hydroxyl group (and meta to the alkyl group), not being a major product.

Therefore, a more plausible direct synthesis would involve starting with a pre-functionalized phenol, such as 3-bromophenol, and then introducing the alkyl chain.

Proposed Synthetic Route:

Friedel-Crafts Acylation of 3-Bromophenol: React 3-bromophenol with 2-methylpropenoyl chloride in the presence of a Lewis acid catalyst. The hydroxyl group is ortho-, para-directing, and the bromo group is also ortho-, para-directing but deactivating. The substitution is likely to occur at the positions activated by the hydroxyl group, primarily para to the hydroxyl group (position 6) and ortho (position 2). Achieving acylation at position 5 (meta to both) would be challenging.

Reduction of the Ketone: The resulting ketone would then be reduced to the alkyl chain using methods like the Clemmensen or Wolff-Kishner reduction.

Due to the challenges in controlling regioselectivity, a multi-step synthesis involving the construction of the alkylated phenol first, followed by a directed functionalization of the side chain, appears to be a more viable, though still theoretical, approach to obtaining this compound.

Alkylation Reactions for Alkyl Chain Assembly

The direct attachment of the 3-bromo-2-methylpropyl side chain to a phenol ring represents a primary synthetic challenge. Alkylation reactions, which form new carbon-carbon bonds on the aromatic nucleus, are a cornerstone of such syntheses.

Friedel-Crafts Alkylation and Modern Variants

The Friedel-Crafts alkylation is a classic method for attaching alkyl groups to aromatic rings. wikipedia.org In principle, this could be achieved by reacting phenol with a suitable alkylating agent, such as 3-bromo-2-methylprop-1-ene (methallyl bromide), in the presence of a Lewis acid catalyst like AlCl₃ or FeCl₃. wikipedia.org

However, the direct Friedel-Crafts alkylation of phenols presents significant challenges. The lone pair of electrons on the phenolic oxygen can coordinate strongly with the Lewis acid catalyst, deactivating it and hindering the desired electrophilic aromatic substitution on the ring. stackexchange.com This coordination can also activate the ring towards undesired side reactions.

A major competing reaction is the O-alkylation of the phenoxide anion to form an ether, versus the desired C-alkylation to form a new carbon-carbon bond. pharmaxchange.info The choice of solvent and reaction conditions can heavily influence the ratio of C- to O-alkylation. Protic solvents like water or trifluoroethanol can solvate the phenoxide oxygen through hydrogen bonding, sterically hindering O-alkylation and favoring the C-alkylated product. pharmaxchange.info

A plausible two-step sequence using this approach would be:

C-Alkylation: Reaction of phenol with 3-bromo-2-methylprop-1-ene under conditions that favor C-alkylation to produce 3-(2-methylprop-2-en-1-yl)phenol. The directing effect of the hydroxyl group would favor ortho and para substitution, making the synthesis of the meta-substituted isomer challenging via this direct route.

Hydrobromination: Subsequent anti-Markovnikov addition of hydrogen bromide (HBr) across the double bond of the allyl group, typically using radical initiators like AIBN or peroxides, would yield the final product, this compound.

Catalyst TypeExample CatalystTypical ConditionsNotes
Lewis AcidAlCl₃, FeCl₃Anhydrous, often in a non-polar solventProne to catalyst deactivation by phenol and polyalkylation. stackexchange.com
Brønsted AcidH₂SO₄, HFCan be used, but often leads to complex mixtures.Fries rearrangement of O-alkylated products can occur. stackexchange.com
Solid AcidZeolites, Montmorillonite ClayHigh temperatures, vapor or liquid phaseOffer potential for improved selectivity and catalyst recyclability. researchgate.netosti.gov
Metal-Catalyzed Alkylation of Phenols

To overcome the limitations of classical Friedel-Crafts reactions, modern metal-catalyzed methods have been developed for the regioselective alkylation of phenols. These reactions often proceed under milder conditions and exhibit greater functional group tolerance. While a direct synthesis of this compound using these specific methods may not be documented, they represent the current state-of-the-art for the C-H alkylation of phenols.

For instance, rhenium catalysts, such as Re₂(CO)₁₀, have been shown to selectively catalyze the ortho-alkylation of phenols with alkenes. researchgate.net This methodology is characterized by its high regioselectivity for the position ortho to the hydroxyl group and its tendency to stop after a single alkylation. researchgate.net Similarly, ruthenium catalysts have been employed for the meta-C-H alkylation of phenol derivatives, a significant advance given the electronic preference for ortho/para substitution. rsc.org

Catalyst SystemTarget PositionAlkylating AgentKey Features
Re₂(CO)₁₀orthoAlkenesHigh ortho-selectivity; reaction stops at mono-alkylation. researchgate.net
Rh(III) ComplexesVariesInternal AlkynesUsed for constructing highly substituted phenols. rsc.org
Ru(II) ComplexesmetaAlkenes (in a three-component reaction)Enables functionalization at the electronically disfavored meta position. rsc.org

These methods illustrate powerful strategies for controlled alkyl chain assembly on a phenol scaffold, potentially adaptable for the synthesis of the target molecule.

Hydroxylation Methods for Aryl Halides as Precursors

An alternative synthetic disconnection involves forming the carbon skeleton first and introducing the phenolic hydroxyl group in a later step. This strategy would begin with an appropriately substituted aryl halide, such as 1-bromo-3-(3-bromo-2-methylpropyl)benzene, and convert the ring-bound bromine to a hydroxyl group.

Transition-metal-catalyzed hydroxylation of aryl halides has emerged as a powerful and direct method for phenol synthesis, avoiding the harsh conditions of classical methods like nucleophilic aromatic substitution. organic-chemistry.org Various catalytic systems have been developed that utilize different transition metals, ligands, and hydroxide (B78521) sources.

Palladium-Catalyzed Hydroxylation: Buchwald and others have developed highly active catalysts based on palladium and specialized phosphine (B1218219) ligands (e.g., tBuBrettPhos) that can effectively couple aryl halides with hydroxide sources like KOH or CsOH. organic-chemistry.org These reactions are often performed in solvent systems like 1,4-dioxane/water.

Nickel-Catalyzed Hydroxylation: Nickel catalysis, often combined with organophotoredox systems, allows for the hydroxylation of aryl halides, including less reactive aryl chlorides, using water as the hydroxyl source. organic-chemistry.org

Copper-Catalyzed Hydroxylation: Copper-based systems, for example using Cu₂O with ligands like 4,7-dihydroxy-1,10-phenanthroline, provide an environmentally friendly route for the hydroxylation of aryl bromides and electron-deficient aryl chlorides in water.

Catalyst MetalLigand ExampleHydroxide SourceTypical Solvents
Palladium (Pd)Biarylphosphines (e.g., tBuBrettPhos)KOH, CsOH1,4-Dioxane / H₂O
Nickel (Ni)N-heterocyclic carbenes, bipyridinesH₂O (often with a silane (B1218182) reductant)Organic Solvents (e.g., DMA)
Copper (Cu)Phenanthroline derivativesBu₄NOH, KOHH₂O, DMF

This retrosynthetic approach offers the advantage of building the complex side chain on a simpler, non-phenolic aromatic ring, thus avoiding the complications associated with the reactive hydroxyl group during the initial alkylation steps.

Multi-Step Synthetic Sequences from Simpler Precursors

Constructing this compound often requires multi-step sequences that build the molecule from more readily available starting materials. These strategies can be broadly categorized by the key bond-forming or functional group transformations employed.

Strategies Involving Pre-functionalized Alkyl Halides

This approach involves reacting a phenolic precursor with an already assembled and functionalized alkyl halide. A practical synthesis could start from 3-hydroxybenzaldehyde (B18108).

Grignard Reaction: The aldehyde can be reacted with an ethyl Grignard reagent (ethylmagnesium bromide) to form the secondary alcohol, 1-(3-hydroxyphenyl)propan-1-ol. researchgate.net

Dehydration: Acid-catalyzed dehydration of this alcohol would lead to a mixture of isomeric propenylphenols.

Hydrogenation & Functionalization: An alternative route from 3-hydroxybenzaldehyde could involve a Wittig reaction with an appropriate phosphorane to install the 2-methylpropene unit, followed by selective hydrobromination of the resulting alkene.

This method separates the construction of the side chain from the phenolic core, allowing for more controlled transformations.

Approaches Utilizing Carbonyl Compounds and Reductions

Syntheses in this category use carbonyl compounds as key intermediates for building the alkyl side chain, often employing reduction as a critical step. A feasible sequence could begin with 3-hydroxypropiophenone, which is commercially available or can be prepared via Friedel-Crafts acylation of phenol followed by a Fries rearrangement.

Starting Material: 3-Hydroxypropiophenone.

Grignard Reaction: Addition of a methyl Grignard reagent (methylmagnesium bromide) to the ketone would yield the tertiary alcohol, 2-(3-hydroxyphenyl)butan-2-ol.

Dehydration: Acid-catalyzed dehydration of the tertiary alcohol would generate 3-(2-methylbut-2-en-2-yl)phenol as a major product.

Hydrobromination: Selective hydrobromination of the less-substituted carbon of the double bond would be required, which can be challenging.

An alternative pathway could involve the reduction of a carbonyl group to a methylene (B1212753) (CH₂) group. For example, a Friedel-Crafts acylation of anisole (B1667542) (methoxybenzene) with 2-methylpropenoyl chloride would yield 1-(4-methoxyphenyl)-2-methylprop-2-en-1-one. This intermediate could then undergo a series of transformations:

Reduction: Reduction of the ketone and the double bond.

Demethylation: Cleavage of the methyl ether to reveal the phenol.

Halogenation: Introduction of the bromine atom at the terminal position of the alkyl chain.

These multi-step approaches, while longer, offer greater control over regiochemistry and the final molecular architecture. pharmaxchange.info

Optimization of Reaction Conditions and Yields

The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful optimization of various reaction parameters.

Solvent Effects on Reaction Outcomes

The choice of solvent can significantly influence the rate and selectivity of the reactions involved in the synthesis of this compound. In polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), the nucleophilicity of the phenoxide in an alkylation reaction would be enhanced, potentially leading to higher yields. However, these solvents can also promote side reactions. In contrast, nonpolar solvents like toluene (B28343) or hexane (B92381) might be preferred for certain cross-coupling reactions to minimize the solubility of byproducts and facilitate purification. The dielectric constant and coordinating ability of the solvent are critical factors to consider.

Catalyst Systems and Ligand Design for Enhanced Selectivity

For potential cross-coupling strategies, the catalyst system is of paramount importance. Palladium-based catalysts are commonly employed for Suzuki-Miyaura and other similar reactions. The design of the ligand coordinated to the palladium center is crucial for achieving high catalytic activity and selectivity. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Herrmann families, have been shown to be effective in promoting the coupling of sterically hindered substrates. For achieving stereoselectivity, chiral ligands like BINAP or Josiphos derivatives would be necessary to create a chiral environment around the metal center.

Table 1: Potential Catalyst Systems for Synthesis

Catalyst PrecursorLigandTarget ReactionPotential Advantages
Pd(OAc)2SPhosSuzuki-Miyaura CouplingHigh activity for sterically hindered substrates
Pd2(dba)3XPhosSuzuki-Miyaura CouplingEnhanced stability and activity
[Rh(cod)Cl]2(R)-BINAPAsymmetric HydrogenationHigh enantioselectivity in precursor synthesis

Temperature and Pressure Considerations

Temperature is a critical parameter that must be carefully controlled. Higher temperatures can increase reaction rates but may also lead to decomposition of the starting materials or products and promote the formation of undesired byproducts. For instance, in an alkylation reaction, elevated temperatures could favor O-alkylation over C-alkylation, or lead to elimination reactions of the alkyl halide. In some cases, particularly for reactions involving gaseous reagents or aiming to shift an equilibrium, pressure can be a significant factor. For example, in a potential carbonylation-based approach to a precursor, the pressure of carbon monoxide would be a key variable to optimize.

Green Chemistry Aspects in Synthesis Development

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact. For the synthesis of this compound, several green chemistry aspects can be considered.

The use of less hazardous solvents is a primary goal. Replacing traditional volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids (like CO2), or bio-based solvents can significantly reduce the environmental footprint of the synthesis.

Atom economy is another key principle, which aims to maximize the incorporation of all materials used in the process into the final product. Synthetic routes with fewer steps and higher yields are inherently more atom-economical. Catalytic reactions are particularly advantageous in this regard, as they reduce the need for stoichiometric reagents.

The development of recyclable catalysts is also a significant area of research in green chemistry. Immobilizing the catalyst on a solid support can facilitate its separation from the reaction mixture and allow for its reuse, reducing waste and cost.

Finally, energy efficiency is an important consideration. The use of microwave-assisted synthesis or flow chemistry can often reduce reaction times and energy consumption compared to traditional batch processing.

Chemical Reactivity and Transformation of 3 3 Bromo 2 Methylpropyl Phenol

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is a primary site of chemical reactivity in 3-(3-bromo-2-methylpropyl)phenol, influencing its acidity and participating in various reactions.

O-Alkylation and O-Acylation Reactions

The acidic proton of the phenolic hydroxyl group can be readily removed by a base to form a phenoxide ion. This phenoxide is a potent nucleophile and can undergo O-alkylation and O-acylation reactions.

O-Alkylation involves the reaction of the phenoxide with an alkyl halide to form an ether. For instance, the reaction of a substituted phenol (B47542) with an alkylating agent like dimethyl sulfate (B86663) or an alkyl halide in the presence of a base such as sodium hydroxide (B78521) or potassium carbonate yields the corresponding anisole (B1667542) derivative. mdpi.com While specific studies on this compound are not prevalent, the general mechanism is well-established for various phenols. A copper-catalyzed O-alkylation of phenol derivatives using alkylsilyl peroxides as alkyl radical precursors has also been described, proceeding under mild conditions. rsc.org

O-Acylation results in the formation of an ester. This is typically achieved by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. These reactions are generally high-yielding and are a common method for protecting the hydroxyl group.

Table 1: Representative O-Alkylation and O-Acylation Reactions of Phenols This table presents generalized reactions and conditions applicable to phenols, suggesting the expected reactivity of this compound.

Reaction TypeReagentsProduct TypeGeneral Conditions
O-Alkylation (Williamson Ether Synthesis)Alkyl halide (e.g., CH₃I), Base (e.g., NaH, K₂CO₃)Aryl EtherInert solvent (e.g., DMF, Acetone)
O-AcylationAcyl chloride (e.g., CH₃COCl) or Acid Anhydride (e.g., (CH₃CO)₂O), Base (e.g., Pyridine)Aryl EsterUsually at or below room temperature

Hydrogen Bonding Interactions and Their Influence on Reactivity

The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor. Intramolecular hydrogen bonding could potentially occur between the hydroxyl group and the bromine atom of the side chain, although this would involve the formation of a strained, medium-sized ring. More likely are intermolecular hydrogen bonds, where molecules of the phenol associate with each other or with solvent molecules.

Such hydrogen bonding can significantly influence the reactivity of the phenol. For example, in reactions involving the hydroxyl group, solvents that are strong hydrogen bond acceptors can compete with the reagent for interaction with the -OH group, potentially slowing down the reaction rate. cmu.edu The formation of intramolecular hydrogen bonds in other substituted phenols has been shown to affect their acidity and spectroscopic properties. ustc.edu.cnnih.gov In protein structures, hydrogen bonds involving side chains play a crucial role in determining the conformation and function of the molecule. nih.gov

Oxidation Studies of Substituted Phenols

Phenols are susceptible to oxidation, and the products can vary depending on the oxidant and the substitution pattern on the aromatic ring. chemistrysteps.comlibretexts.org Strong oxidizing agents like chromic acid or potassium permanganate (B83412) can lead to the degradation of the aromatic ring. libretexts.org However, milder oxidation can yield quinones. libretexts.orgopenstax.org For phenols with an alkyl group in the para position, oxidation can sometimes lead to the formation of p-quinones. libretexts.orgresearchgate.net Given that this compound has an alkyl substituent, its oxidation would likely be complex. The presence of the electron-withdrawing bromine on the side chain might also influence the oxidation potential of the phenolic ring. The primary alkyl portion of the side chain itself is generally resistant to oxidation under conditions that would oxidize the phenol ring.

Reactions Involving the Aromatic Ring

The hydroxyl group strongly activates the aromatic ring of this compound, making it highly susceptible to electrophilic aromatic substitution.

Electrophilic Aromatic Substitution at Unsubstituted Positions

The hydroxyl group is a powerful ortho-, para-directing group. chemistrysteps.comopenstax.org This means that incoming electrophiles will preferentially add to the positions ortho and para to the hydroxyl group. In the case of this compound, the hydroxyl group is at position 1, and the bromo-2-methylpropyl group is at position 3. Therefore, the positions most activated for electrophilic substitution are positions 2, 4, and 6. The bulky 3-substituent may sterically hinder attack at the 2-position, potentially favoring substitution at the 4- and 6-positions.

Due to the high activation by the hydroxyl group, phenols often undergo polyhalogenation even in the absence of a Lewis acid catalyst. chemistrysteps.comwikipedia.orgwikipedia.org

Chlorination: Treatment of phenols with chlorine (Cl₂) typically results in the substitution of all available ortho and para positions. wikipedia.org For this compound, reaction with chlorine would be expected to yield a mixture of chlorinated products, with substitution occurring at the 2-, 4-, and 6-positions. The use of milder chlorinating agents or controlled reaction conditions might allow for selective monochlorination. Studies on 4-alkylphenols have shown that chlorination can also lead to the formation of 4-chloro-4-alkylcyclohexa-2,5-dienones through ipso-chlorination. cdnsciencepub.com

Iodination: Iodination of phenols is also a facile reaction. chemistrysteps.com Reagents such as iodine in the presence of a mild base or N-iodosuccinimide (NIS) are commonly used. commonorganicchemistry.comorganic-chemistry.org Similar to chlorination, the high reactivity of the phenol ring can lead to polyiodination. A process for the tri-iodination of 3,5-disubstituted phenols using molecular iodine and iodic acid has been developed. google.com The reaction of this compound with an iodinating agent would be expected to introduce iodine atoms at the activated positions of the aromatic ring.

Table 2: Predicted Products of Electrophilic Halogenation of this compound This table outlines the expected major substitution patterns based on the directing effects of the hydroxyl group.

ReactionReagentExpected Major Product(s)Comments
ChlorinationCl₂2,4,6-trichloro-3-(3-bromo-2-methylpropyl)phenolPolysubstitution is likely due to the high activation of the ring.
IodinationI₂, NaHCO₃ or NISMixture of mono-, di-, and tri-iodinated productsThe degree of iodination can be controlled by stoichiometry and reaction conditions.
Nitration and Sulfonation Studies

The phenolic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating hydroxyl (-OH) group. This directing group enhances the electron density at the ortho and para positions. The 3-alkylpropyl substituent, while also an ortho-, para-director, is a weaker activating group.

Nitration: Treatment of phenols with nitric acid introduces a nitro (-NO₂) group onto the aromatic ring. For highly activated rings like phenols, dilute nitric acid is often sufficient for mononitration, while concentrated nitric acid can lead to polynitrated products. nih.govkhanacademy.orgwikipedia.org The hydroxyl group directs incoming electrophiles primarily to the ortho and para positions. In this compound, the C4 and C6 positions (ortho to the hydroxyl group) and the C2 position (also ortho) are the most likely sites for nitration. Steric hindrance from the adjacent 2-methylpropyl group might influence the ratio of the resulting isomers. The use of specific nitrating agents, such as silica-supported aluminum nitrate, can offer high regioselectivity, often favoring the ortho-nitro product. researchgate.net

Sulfonation: Aromatic sulfonation involves the introduction of a sulfonic acid (-SO₃H) group. This reaction is typically carried out using fuming sulfuric acid (H₂SO₄ + SO₃). wikipedia.org Similar to nitration, the hydroxyl group directs the substitution to the ortho and para positions. A key feature of sulfonation is its reversibility; the sulfonic acid group can be removed by treatment with hot aqueous acid. wikipedia.org This property allows the sulfonic acid group to be used as a temporary blocking group to control the position of other incoming substituents. For alkylphenols, sulfonation can also be achieved using a SO₃-air mixture in a membrane sulfonator. google.com

The expected primary products from the mononitration and sulfonation of this compound are detailed in the table below.

ReactionReagentsExpected Major Products
NitrationDilute HNO₃3-(3-Bromo-2-methylpropyl)-6-nitrophenol, 3-(3-Bromo-2-methylpropyl)-4-nitrophenol, 3-(3-Bromo-2-methylpropyl)-2-nitrophenol
SulfonationFuming H₂SO₄5-(3-Bromo-2-methylpropyl)-2-hydroxybenzenesulfonic acid, 3-(3-Bromo-2-methylpropyl)-4-hydroxybenzenesulfonic acid

C-H Functionalization of Phenols

Direct C-H functionalization has emerged as a powerful tool for modifying complex molecules, avoiding the need for pre-functionalized starting materials. nih.gov For phenols, the hydroxyl group can act as an internal directing group, guiding the reaction to specific C-H bonds, typically at the ortho position. nih.govnih.gov

Several catalytic systems have been developed for the regioselective C-H functionalization of phenols. rsc.orgacs.org These methods allow for the introduction of various functional groups, including:

Alkylation and Arylation: Palladium-catalyzed reactions can introduce alkyl or aryl groups. For instance, Pd-catalyzed allylic alkylation with 1,3-dienes has been shown to be effective for the ortho-C-H functionalization of electron-rich phenols. acs.org

Carbonylation: Palladium catalysts can facilitate the introduction of a carboxyl group at the para-position of free phenols. nih.gov

Aminomethylation: Copper-catalyzed reactions can achieve ortho-selective C-H aminomethylation. nih.gov

Silylation: Rhodium and Iridium relay catalysis can be used for the ortho-C-H silylation of phenols using traceless acetal (B89532) directing groups. nih.gov

The application of these methods to this compound would likely result in functionalization at the C2, C4, or C6 positions, depending on the specific catalytic system and directing group strategy employed. rsc.org The inherent substitution pattern of the starting material would influence the regiochemical outcome.

Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) at the Bromine Site

The bromine atom in this compound is attached to a primary sp³-hybridized carbon atom. This structural feature presents a different set of challenges and opportunities for cross-coupling reactions compared to the more common aryl halides.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction typically couples organoboron compounds with aryl or vinyl halides. However, developments have extended its utility to alkyl halides. The cross-coupling of primary alkyl bromides with (hetero)aryl bromides using B-alkyl MIDA-boronates is possible. acs.orgnih.gov Primary alkyltrifluoroborates have also been successfully coupled with aryl chlorides, bromides, and iodides. nih.gov Therefore, a Suzuki-Miyaura reaction at the bromine site of this compound with an appropriate organoboron reagent is feasible, which would lead to the formation of a new carbon-carbon bond.

Sonogashira Coupling: The Sonogashira reaction classically involves the coupling of terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper complexes. wikipedia.org Its application to unactivated alkyl halides has been a significant challenge. However, nickel-catalyzed Sonogashira couplings of non-activated alkyl halides, including bromides and chlorides, have been developed. acs.orgrsc.org These methods are often tolerant of various functional groups, making the Sonogashira coupling of this compound with a terminal alkyne a plausible transformation to form an alkynylated derivative. organic-chemistry.org

Heck Reaction: The Heck reaction creates a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. nih.gov While traditionally used with aryl and vinyl halides, recent advancements have enabled the use of unactivated alkyl bromides. Both intermolecular and intramolecular Heck-type reactions of primary and secondary alkyl bromides have been achieved using nickel or palladium catalysts. nih.govrsc.orgrsc.org These reactions may proceed through a radical-type mechanism. nih.gov Coupling this compound with an alkene like styrene (B11656) or an acrylate (B77674) could yield a more complex unsaturated product.

The table below summarizes potential cross-coupling reactions.

Coupling ReactionCoupling PartnerCatalyst System (Example)Expected Product Type
Suzuki-MiyauraArylboronic acid/esterPalladium complexAryl-substituted phenol
SonogashiraTerminal alkyneNickel or Palladium complexAlkynyl-substituted phenol
HeckAlkene (e.g., Styrene)Nickel or Palladium complexAlkenyl-substituted phenol

Reduction of the Aromatic Ring

The aromatic ring of this compound can be reduced to a cyclohexyl or cyclohexenyl ring using different methodologies.

Catalytic Hydrogenation: The complete reduction of a phenol's aromatic ring to a cyclohexanol (B46403) ring can be accomplished through catalytic hydrogenation at high pressures and temperatures, using catalysts like nickel, platinum, or rhodium. thieme-connect.deyoutube.com This process would convert this compound to 3-(3-Bromo-2-methylpropyl)cyclohexanol. It is important to note that under harsh hydrogenation conditions, the carbon-bromine bond in the side chain might also undergo hydrogenolysis (cleavage), leading to the formation of 3-(2-methylpropyl)cyclohexanol.

Birch Reduction: The Birch reduction offers a method for the partial reduction of aromatic rings. wikipedia.orglibretexts.org The reaction uses an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with a proton source (like an alcohol). For phenols, the reaction is complex because the acidic proton of the hydroxyl group reacts with the alkali metal to form a phenoxide. quora.comreddit.com This negatively charged phenoxide ring is resistant to the addition of electrons required for the reduction. However, converting the phenol to its methyl ether (anisole derivative) allows the Birch reduction to proceed, yielding a cyclohexadiene product. Subsequent acid hydrolysis can cleave the ether and the resulting enol will tautomerize to a cyclohexenone.

Reactivity of the Bromine Atom in the Alkyl Side Chain

The 3-bromo-2-methylpropyl side chain is a primary alkyl halide with branching at the beta-carbon (C2). This structure significantly influences its reactivity in nucleophilic substitution and elimination reactions.

Elimination Reactions to Form Alkenes

Elimination reactions compete with nucleophilic substitution, particularly when using strong, bulky bases. libretexts.org These reactions result in the formation of an alkene by removing the bromine atom and a hydrogen atom from an adjacent carbon (a beta-hydrogen).

E2 Reaction: This is a bimolecular, one-step elimination reaction that is favored by strong bases. libretexts.org The 3-bromo-2-methylpropyl group has beta-hydrogens at C2. Removal of a proton from C2 would lead to the formation of 3-(2-methylprop-1-en-1-yl)phenol . The E2 mechanism requires an anti-periplanar arrangement of the beta-hydrogen and the leaving group. askthenerd.com

E1 Reaction: This unimolecular elimination proceeds through a carbocation intermediate, similar to the Sₙ1 reaction. Since primary carbocations are highly unstable, the E1 pathway is unlikely for this substrate unless rearrangement occurs. numberanalytics.com

Given the substrate is a primary alkyl halide, the E2 reaction is the most likely elimination pathway, especially with a strong, non-nucleophilic base like potassium tert-butoxide. The reaction of 1-bromo-2-methylpropane (B43306) with a strong base like potassium ethoxide is known to produce isobutylene (B52900) via an E2 mechanism. wikipedia.org

Reaction PathwayConditionsExpected Major Product(s)
Sₙ2Strong, non-bulky nucleophile (e.g., CN⁻, I⁻) in a polar aprotic solvent3-(3-Cyano-2-methylpropyl)phenol
E2Strong, sterically hindered base (e.g., t-BuOK)3-(2-Methylprop-1-en-1-yl)phenol

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The presence of a bromine atom on the propyl side chain of this compound suggests the potential for forming organometallic reagents, such as Grignard or organolithium reagents. This transformation would involve the reaction of the alkyl bromide with a suitable metal, typically magnesium for Grignard reagents or lithium for organolithium reagents. libretexts.orglibretexts.org

Grignard Reagent Formation:

Theoretically, the reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would be expected to yield the corresponding Grignard reagent. youtube.commmcmodinagar.ac.in The general reaction is as follows:

R-Br + Mg → R-MgBr

However, a significant challenge in this specific case is the presence of the acidic phenolic proton. Grignard reagents are strong bases and would be readily quenched by the hydroxyl group of the phenol. libretexts.org This would result in the formation of a phenoxide salt and the corresponding alkane, rather than the desired organometallic reagent.

To circumvent this, the phenolic hydroxyl group would likely need to be protected with a suitable protecting group that is stable to the conditions of Grignard reagent formation prior to the reaction with magnesium. Following the formation of the Grignard reagent, the protecting group could then be removed.

Organolithium Reagent Formation:

Similarly, the formation of an organolithium reagent could be envisioned through the reaction of this compound with two equivalents of lithium metal in a non-polar aprotic solvent like hexane (B92381). youtube.com The general reaction is:

R-Br + 2Li → R-Li + LiBr

As with Grignard reagents, organolithium reagents are also potent bases and would be incompatible with the acidic phenolic proton. youtube.com Therefore, protection of the hydroxyl group would be a prerequisite for the successful formation of the organolithium reagent from this compound.

Due to the lack of specific literature, the precise reaction conditions and yields for the formation of organometallic reagents from this compound remain speculative.

Reactions of the Branched Alkyl Moiety

The branched alkyl side chain of this compound offers several potential sites for chemical transformation.

Transformations at the Methyl Branches

Direct transformations at the methyl branch of the 3-(3-Bromo-2-methylpropyl) side chain are generally challenging due to the unreactive nature of alkyl C-H bonds. Specific literature detailing such transformations for this compound is unavailable. In broader organic synthesis, functionalization of such methyl groups often requires advanced techniques that proceed via radical mechanisms or directed C-H activation, for which there are no documented examples involving this compound.

Cyclization Reactions Involving the Side Chain

Intramolecular cyclization reactions involving the side chain of this compound could potentially lead to the formation of heterocyclic compounds. One plausible pathway is an intramolecular Williamson ether synthesis. In the presence of a base, the phenolic hydroxyl group would be deprotonated to form a phenoxide. This nucleophilic phenoxide could then displace the bromide on the side chain to form a six-membered cyclic ether, specifically a chromane (B1220400) derivative.

The success of such a cyclization would depend on the reaction conditions, including the choice of base and solvent, which would influence the competition between intramolecular cyclization and intermolecular side reactions. While the intramolecular cyclization of similar phenol derivatives with a leaving group on a side chain is a known synthetic strategy for forming cyclic ethers researchgate.netmdpi.com, specific studies on this compound have not been reported.

Below is a hypothetical reaction scheme for the intramolecular cyclization:

ReactantReagentsProduct
This compoundBase (e.g., NaH, K2CO3)4-methyl-3,4-dihydro-2H-chromene

It is important to reiterate that this reaction is theoretical and has not been experimentally verified for this specific substrate according to available literature.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the different chemical environments of the hydrogen and carbon atoms in the molecule. For 3-(3-Bromo-2-methylpropyl)phenol, one would expect to observe distinct signals for the aromatic protons of the phenol (B47542) ring, the benzylic protons of the propyl chain, the methine and methyl protons of the 2-methylpropyl group, and the protons on the carbon bearing the bromine atom.

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to establish the connectivity within the propyl side chain and the substitution pattern on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and hydrogen atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for piecing together the entire structure by showing correlations between protons and carbons that are two or three bonds apart. This would be instrumental in confirming the attachment of the 3-bromo-2-methylpropyl side chain to the phenol ring at the meta position.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is critical for determining the preferred conformation of the flexible propyl side chain.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts for this compound is presented below. The exact values would need to be determined experimentally.

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-~155
2~6.8-7.2~115-130
3-~130
4~6.8-7.2~115-130
5~6.8-7.2~115-130
6~6.8-7.2~115-130
7 (CH₂)~2.5-2.8~35-40
8 (CH)~1.8-2.2~30-35
9 (CH₃)~0.9-1.2~15-20
10 (CH₂Br)~3.3-3.6~35-40
OH~4.5-5.5-

Stereochemical Assignment using Chiral NMR Reagents

Since the 2-methylpropyl group contains a chiral center at the carbon bearing the methyl group, this compound can exist as a pair of enantiomers. To determine the enantiomeric purity or assign the absolute configuration, chiral NMR reagents, such as chiral solvating agents or chiral derivatizing agents, would be employed. These reagents interact with the enantiomers to form diastereomeric complexes or derivatives, which will exhibit distinct signals in the NMR spectrum, allowing for their differentiation and quantification.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its identity.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental formula, confirming the presence of bromine, which has a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br).

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of the molecular ion, followed by its fragmentation and analysis of the resulting fragment ions. This technique would reveal the characteristic fragmentation pathways of this compound. Expected fragmentation would likely involve the loss of the bromine atom, cleavage of the propyl side chain, and fragmentation of the phenol ring. The analysis of these pathways provides further structural confirmation.

A table summarizing the expected major fragments in the mass spectrum of this compound is shown below.

Fragment IonProposed Structure
[M]+C₁₀H₁₃BrO⁺
[M-Br]+C₁₀H₁₃O⁺
[M-C₄H₈Br]+C₆H₅O⁺
[C₄H₈Br]+Brominated propyl fragment

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Characteristic C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration would typically appear in the lower frequency region of the spectrum, usually below 800 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

The following table summarizes the expected key vibrational frequencies.

Functional GroupExpected Vibrational Frequency (cm⁻¹)Spectroscopy Technique
O-H stretch (phenol)3200-3600 (broad)IR
Aromatic C-H stretch3000-3100IR, Raman
Aliphatic C-H stretch2850-3000IR, Raman
Aromatic C=C stretch1450-1600IR, Raman
C-O stretch (phenol)1200-1260IR
C-Br stretch500-800IR, Raman

X-ray Crystallography for Solid-State Structural Determination

The definitive three-dimensional arrangement of atoms and molecules in a crystalline solid is determined by X-ray crystallography. For the specific compound this compound, there is currently no publicly available single-crystal X-ray diffraction data.

The applicability of this technique is contingent upon the ability to grow a single crystal of suitable size and quality. Substituted phenols like this compound may exist as oils or low-melting solids at ambient temperatures, which can present challenges for crystallization. sigmaaldrich.com However, if a crystalline form can be obtained, X-ray crystallography would provide unequivocal proof of its structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding involving the phenolic hydroxyl group. For context, crystal structure data is available for the related precursor, 3-bromo-2-methylphenol, which exists in a solid form and provides insights into the potential solid-state packing and interactions that might be observed. nih.gov Data for another related, though more complex, structure, 3-bromo-1-[(2-methylphenylimino)methyl]phenol, has also been reported, illustrating the technique's utility in defining the conformation of brominated phenolic structures. researchgate.net

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is an indispensable tool for the separation, identification, and quantification of this compound. It is essential for assessing the purity of a synthesized batch, identifying potential isomers or byproducts, and analyzing the compound within complex mixtures. Both gas and liquid chromatography are widely employed for the analysis of phenolic compounds.

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. While this compound can be analyzed by GC, the presence of the polar phenolic hydroxyl group can lead to undesirable chromatographic behavior, such as peak tailing and poor resolution, due to interactions with the stationary phase. gnest.orgchula.ac.th To mitigate these issues, derivatization of the hydroxyl group is a common strategy. epa.gov The choice of capillary column is critical, with low- to mid-polarity stationary phases, such as those based on polysiloxanes (e.g., 5% diphenyl/95% dimethyl polysiloxane), being frequently used for phenol analysis. chula.ac.ththermofisher.com

Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC), is highly suited for the analysis of phenolic compounds and often does not require derivatization. shimadzu.com The most common mode is reversed-phase HPLC (RP-HPLC), which utilizes a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase. nih.govdioxin20xx.org A typical mobile phase for separating phenols consists of a gradient mixture of water (often acidified with formic or phosphoric acid to suppress the ionization of the phenolic proton) and an organic modifier like acetonitrile (B52724) or methanol. nih.govsielc.com This approach allows for the effective separation of this compound from other components based on its polarity.

Pairing chromatographic separation with mass spectrometry detection provides a powerful analytical platform, offering both high sensitivity and definitive structural identification.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. Following separation on the GC column, molecules are ionized, and the resulting mass-to-charge ratio of the parent ion and its fragments are measured. thermofisher.comnih.gov This provides a unique "fingerprint" for this compound, confirming its identity based on both its retention time and its mass spectrum. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion (M⁺) and bromine-containing fragments, where the ⁷⁹Br and ⁸¹Br isotopes are present in a nearly 1:1 ratio.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly advantageous for analyzing phenols as it can often be performed without prior derivatization. shimadzu.com The technique typically employs a soft ionization source, such as Electrospray Ionization (ESI), which minimizes fragmentation and preserves the molecular ion. nih.gov For phenols, ESI is most effective in negative ion mode, where it generates the deprotonated molecule, [M-H]⁻. Coupling LC with tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity. nih.govjasco-global.com In this setup, the [M-H]⁻ ion of this compound can be isolated and fragmented to produce specific product ions, a process known as Multiple Reaction Monitoring (MRM), which is invaluable for quantification in complex matrices. dioxin20xx.org

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. For this compound, derivatization of the polar hydroxyl group is primarily performed to increase its volatility for GC analysis or to enhance its detectability. gnest.orgphenomenex.com

Common strategies include:

Silylation: This is one of the most common derivatization techniques for GC analysis. The active hydrogen of the phenolic hydroxyl group is replaced with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-trimethylsilylimidazole (TMSI) are effective for this transformation. phenomenex.comnih.gov The resulting TMS ether is more volatile, more thermally stable, and exhibits better chromatographic behavior with symmetric peak shapes. nih.gov

Acylation: Reaction with an acylating agent, such as acetic anhydride (B1165640) in an alkaline medium, converts the phenol into its corresponding ester (e.g., an acetate (B1210297) ester). gnest.org This is a simple and efficient method to reduce polarity and improve GC performance.

Alkylation: The formation of an ether by reacting the phenol with an alkylating agent can also improve GC characteristics. Reagents like diazomethane (B1218177) (to form a methyl ether) or pentafluorobenzyl bromide (PFBBr) are used. epa.gov The PFBBr derivatives are particularly useful as they are highly responsive to Electron Capture Detectors (ECD), enabling trace-level analysis. epa.gov

Derivatization for LC-MS: While less common, derivatization can also be used in LC-MS to improve ionization efficiency and, therefore, sensitivity. For instance, reacting the phenolic hydroxyl group with a reagent like isonicotinoyl chloride can introduce a permanently charged or easily ionizable group, enhancing the MS signal. nih.govacs.org

The table below summarizes common derivatization strategies applicable to the analysis of phenolic compounds like this compound.

TechniqueReagent(s)Derivative FormedPrimary Analytical BenefitApplicable Method(s)
SilylationBSTFA, TMSITrimethylsilyl (TMS) EtherIncreases volatility; reduces polarity; improves peak shape. phenomenex.comGC, GC-MS
AcylationAcetic AnhydrideAcetate EsterReduces polarity; simple and efficient. gnest.orgGC, GC-MS
Alkylation (Pentafluorobenzylation)Pentafluorobenzyl Bromide (PFBBr)Pentafluorobenzyl EtherEnables highly sensitive detection with ECD. epa.govGC-ECD, GC-MS
Acylation for LCIsonicotinoyl Chloride (INC)Isonicotinoyl EsterEnhances ionization efficiency and MS response. nih.govacs.orgLC-MS

Theoretical and Computational Studies of 3 3 Bromo 2 Methylpropyl Phenol

Electronic Structure and Bonding Analysis

The electronic structure and the nature of chemical bonds within 3-(3-Bromo-2-methylpropyl)phenol are fundamental to understanding its physical properties and chemical behavior. Computational techniques allow for a detailed examination of how electrons are distributed across the molecule and how this distribution influences its stability and reactivity.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. stackexchange.comyoutube.com The process involves calculating the molecule's electron density to determine its ground-state energy. By systematically adjusting the positions of the atoms and recalculating the energy, the algorithm identifies the geometry with the lowest possible energy. stackexchange.comyoutube.com For substituted phenols, DFT methods like B3LYP, often paired with basis sets such as 6-31G or 6-311G++, are commonly used to achieve a balance between accuracy and computational cost. torvergata.itexplorationpub.com

The geometry optimization for this compound would determine precise bond lengths, bond angles, and dihedral angles for its most stable state. An energy profile can be generated by calculating the energy of the molecule as specific bonds are rotated, revealing the energy barriers between different conformations. This process helps identify the most stable conformers and the transition states that separate them. researchgate.net

Illustrative Optimized Geometry Parameters for this compound This table presents hypothetical, yet typical, values for bond lengths and angles that would be determined through DFT geometry optimization. Actual values would require specific calculations.

ParameterAtoms InvolvedTypical Optimized Value
Bond LengthC(ring)-O~1.36 Å
Bond LengthO-H~0.96 Å
Bond LengthC(propyl)-Br~1.97 Å
Bond AngleC(ring)-O-H~109°
Bond AngleC(ring)-C(propyl)-C(propyl)~112°
Dihedral AngleC(ring)-C(ring)-C(propyl)-C(propyl)Variable (defines conformation)

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. uni-muenchen.de It is calculated by placing a hypothetical positive test charge at various points on the electron density surface of the molecule. uni-muenchen.de The resulting map uses a color spectrum to indicate regions of negative and positive electrostatic potential. wolfram.comyoutube.com

MEP maps are invaluable for predicting how a molecule will interact with other chemical species. researchgate.net

Red/Orange/Yellow Regions: These colors signify areas of negative electrostatic potential, which are rich in electrons. These sites are prone to electrophilic attack and are where the molecule is likely to interact with positive charges or electron-deficient atoms. researchgate.net For this compound, such regions would be concentrated around the oxygen atom of the hydroxyl group and, to a lesser extent, the π-system of the phenol (B47542) ring.

Blue Regions: This color indicates areas of positive electrostatic potential, which are electron-poor. These sites are susceptible to nucleophilic attack. researchgate.net In this molecule, the hydrogen atom of the hydroxyl group would be a prominent blue region.

Green Regions: These areas represent neutral or near-zero electrostatic potential. researchgate.net

The MEP map for this compound would clearly identify the phenolic oxygen as a primary site for hydrogen bonding and electrophilic interactions, while the phenolic hydrogen would be the primary site for interactions with nucleophiles.

Predicted MEP Characteristics for this compound

Molecular RegionPredicted PotentialColor on MapPredicted Reactivity
Oxygen of -OH groupStrongly NegativeRedSite for electrophilic attack, H-bond acceptor
Phenol Ring (π-system)NegativeYellow/OrangeInteraction with electrophiles
Hydrogen of -OH groupStrongly PositiveBlueSite for nucleophilic attack, H-bond donor
Alkyl Side ChainLargely NeutralGreenLow reactivity (van der Waals interactions)

Conformational Analysis and Stereochemical Prediction

The flexibility of the 3-bromo-2-methylpropyl side chain allows the molecule to exist in various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these arrangements and the energy required to interconvert between them. unicamp.br The 2-methylpropyl group also contains a chiral center at the carbon atom bonded to the methyl group, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers (R and S isomers).

Computational methods can systematically rotate the single bonds in the side chain to map the potential energy surface of the molecule. researchgate.net These calculations reveal the low-energy, stable conformers and the higher-energy transition states that lie between them. researchgate.net For alkyl-substituted phenols, the orientation of the alkyl group relative to the hydroxyl group can lead to distinct syn and anti conformers, which may have slightly different energies. researchgate.net

Furthermore, computational models can predict the relative stability of the R and S stereoisomers. acs.org While the electronic energies of enantiomers are identical in an achiral environment, their stability can differ in the presence of other chiral molecules, a crucial factor in biological systems and asymmetric catalysis. By calculating the energies of the different stereoisomers and their most stable conformers, a prediction can be made about which form is thermodynamically preferred. nih.gov

Illustrative Relative Energies of Potential Conformers This table shows a hypothetical energy landscape for different spatial arrangements of the side chain relative to the phenol ring.

Conformer DescriptionDihedral Angle (C-C-C-Br)Hypothetical Relative Energy (kcal/mol)Stability
Anti (staggered)~180°0.0 (Global Minimum)Most Stable
Gauche~60°+0.8Stable
Eclipsed~120°+3.5 (Transition State)Unstable
Syn (eclipsed)~0°+4.0 (Transition State)Least Stable

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful asset for mapping out the step-by-step process of a chemical reaction, known as the reaction mechanism. rsc.org For a molecule like this compound, a likely reaction to study would be a nucleophilic substitution at the carbon bearing the bromine atom. ucsb.edu

Transition State Analysis and Reaction Pathways

A reaction pathway connects the reactants to the products via a high-energy structure called the transition state. github.io The transition state is a fleeting arrangement of atoms at the peak of the energy profile, representing the point of maximum energy along the reaction coordinate. fiveable.mefiveable.me

Computational chemistry allows for the precise location and characterization of these transition states. fiveable.me Algorithms can search the potential energy surface for a saddle point—a structure that is an energy minimum in all directions except for the one corresponding to the reaction progress. github.io Once found, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the transition state correctly connects the desired reactants and products. fiveable.me For the bromoalkane side chain, one could model an SN2 reaction, where a nucleophile attacks the carbon atom, and the bromide ion leaves in a single, concerted step, passing through one transition state. mdpi.comsavemyexams.com

Energy Barriers and Rate Constant Predictions

The energy difference between the reactants and the transition state is the activation energy barrier (ΔE‡). acs.org A higher barrier corresponds to a slower reaction, as fewer molecules will have sufficient energy to overcome it. fiveable.me Computational methods can calculate the energies of the reactants, transition state, and products with high accuracy, especially when using high-level theories like Coupled Cluster (CCSD(T)) on top of DFT-optimized geometries. faccts.de

From the calculated activation energy (or more accurately, the Gibbs free energy of activation, ΔG‡), the reaction rate constant (k) can be estimated using Transition State Theory (TST), often through the Eyring equation. fiveable.meucsb.edudtic.mil This allows for a quantitative prediction of reaction kinetics without performing a physical experiment. dtic.mil While absolute accuracy can be challenging, the relative rates between competing reaction pathways can often be predicted with high confidence. rsc.org

Hypothetical Energy Profile for an SN2 Reaction This table illustrates the key energy points along a hypothetical reaction coordinate for the substitution of the bromine atom by a nucleophile (e.g., OH⁻).

SpeciesDescriptionHypothetical Relative Energy (kcal/mol)
ReactantsThis compound + OH⁻0.0
Transition State[HO···C···Br] complex+22.5
Products3-(3-Hydroxy-2-methylpropyl)phenol + Br⁻-15.0
Calculated BarrierEnergy (Transition State) - Energy (Reactants)+22.5

Spectroscopic Property Predictions and Validation

Theoretical and computational methods are invaluable for predicting and understanding the spectroscopic properties of molecules like this compound. By employing quantum chemical calculations, it is possible to simulate spectra, assign experimental signals, and gain insight into the relationship between molecular structure and spectroscopic behavior.

NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Computational chemistry, particularly Density Functional Theory (DFT), offers a robust framework for predicting ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. nih.govnih.gov

For a molecule such as this compound, DFT calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-31G(d) or larger), can predict the chemical shifts of each unique proton and carbon atom. nih.govwisc.edu These predictions are based on calculating the isotropic magnetic shielding tensors for each nucleus in the optimized molecular geometry. The calculated shielding values are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). wisc.edu

The accuracy of these predictions has significantly improved, with modern methods achieving mean absolute errors (MAE) as low as 0.185 ppm for ¹H and 0.944 ppm for ¹³C across diverse sets of organic molecules. nih.gov For this compound, calculations would differentiate the aromatic protons on the phenol ring, the phenolic hydroxyl proton, and the distinct protons of the 3-bromo-2-methylpropyl side chain (CH, CH₂, CH₃). Relativistic effects may also be considered for carbon nuclei bonded to heavy atoms like bromine to improve accuracy. acs.org

Similarly, proton-proton spin-spin coupling constants (J-couplings), which provide crucial information about connectivity and dihedral angles, can be calculated. nih.gov DFT methods can evaluate the different contributions to coupling, primarily the Fermi-contact term, to yield values that often show very good agreement with experimental spectra. nih.gov This allows for the complete simulation of complex splitting patterns, aiding in the unambiguous assignment of signals in the experimental spectrum. nih.gov

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound using DFT (B3LYP/6-31G(d)).
Atom TypePositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic C-HC2-H~7.10~122.0
Aromatic C-HC4-H~6.75~116.5
Aromatic C-HC5-H~7.15~130.0
Aromatic C-HC6-H~6.80~115.0
Phenolic OHO-H~5.0-6.0-
Alkyl CH₂Ar-CH₂~2.60~40.0
Alkyl CH-CH(CH₃)-~2.10~38.0
Alkyl CH₃-CH(CH₃)-~1.05~17.0
Alkyl CH₂Br-CH₂Br~3.40~39.0
Aromatic C-OHC1-~155.0
Aromatic C-AlkylC3-~140.0

Vibrational Frequency Calculations

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Theoretical calculations are essential for assigning the observed absorption bands to specific molecular motions. nih.govumn.edu

Harmonic vibrational frequencies for this compound can be determined using DFT methods, such as B3LYP, with comprehensive basis sets like 6-311++G(d,p). nih.govtandfonline.com These calculations are performed on the optimized ground-state geometry of the molecule. The results yield a set of vibrational modes and their corresponding frequencies and intensities, which can be used to generate a theoretical vibrational spectrum. ijaemr.com

For phenols, characteristic vibrational modes include the O-H stretch, O-H in-plane bending, C-O stretch, and various aromatic ring stretching and bending modes. ijaemr.comresearchgate.net In this compound, additional modes corresponding to the alkyl side chain, such as C-H stretching and bending, and the C-Br stretching vibration, would also be present. A potential energy distribution (PED) analysis can be performed to provide a complete and clear-cut assignment of each vibrational mode, resolving uncertainties that may arise from overlapping experimental bands. nih.govumn.edu

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound.
Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)
O-H StretchPhenolic OH3600 - 3650
C-H Stretch (Aromatic)Aromatic Ring3000 - 3100
C-H Stretch (Aliphatic)Alkyl Side Chain2850 - 3000
C=C StretchAromatic Ring1450 - 1600
O-H Bend (In-plane)Phenolic OH1150 - 1250
C-O StretchPhenolic C-O1200 - 1300
C-Br StretchAlkyl Halide500 - 650

Intermolecular Interactions and Crystal Packing Studies

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions, which dictates the crystal packing and ultimately influences macroscopic properties. For this compound, key interactions expected to direct its crystal structure include hydrogen bonding, π-π stacking, and potentially halogen bonding.

The most significant intermolecular interaction for phenols is the hydrogen bond involving the hydroxyl group. rsc.org The phenolic proton can act as a hydrogen bond donor, while the oxygen atom can act as an acceptor, leading to the formation of supramolecular structures such as chains or rings. rsc.orgnih.gov In the crystal structure of similar brominated phenols, such as 4-bromo-2,6-bis(hydroxymethyl)phenol, extensive O-H···O hydrogen bonding networks are observed to be the primary structure-directing feature. researchgate.net

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules are expected to contribute to the crystal packing. x-mol.com These interactions can occur in parallel-displaced or T-shaped arrangements. Analysis of phenol and toluene (B28343) derivatives in crystal structures shows that stacking interactions at large horizontal offsets can be significant, with interaction energies stronger than those observed for benzene (B151609) itself due to the influence of substituents. x-mol.com

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding biological activity data)

Quantitative Structure-Property Relationship (QSPR) modeling, a subset of QSAR, establishes a mathematical correlation between the chemical structure of a compound and its physicochemical properties. nih.govmdpi.com This approach allows for the prediction of properties for new or untested compounds based on calculated structural features, known as molecular descriptors. nih.gov

Molecular Descriptors and their Derivation

To build a QSPR model for a compound like this compound, its structure is first converted into a set of numerical values, or descriptors. mdpi.com These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties. unimore.it

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity and branching. Examples include connectivity indices and the polarizability effect index (PEI). nih.gov

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and relate to its size and shape, such as molecular volume and surface area.

Electronic Descriptors: These reflect the electron distribution in the molecule. They are often calculated using quantum chemical methods (like DFT) and include properties like dipole moment, electronegativity, hardness, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). imist.maimist.ma

Physicochemical Descriptors: These represent properties like molar refractivity, logP (octanol-water partition coefficient), and polar surface area. researchgate.net

For a series of related phenolic compounds, software packages can generate hundreds or thousands of these descriptors. unibo.it The challenge then lies in selecting the most relevant descriptors that have a strong correlation with the property of interest. nih.gov

Statistical Models for Correlation

Once a set of relevant descriptors is identified, a statistical model is developed to create a quantitative relationship between the descriptors and a specific physicochemical property. rsc.org Common properties modeled for phenols and other organic compounds include boiling point, solubility, density, and chromatographic retention indices. nih.govunimore.it

The most common statistical method used is Multiple Linear Regression (MLR). mdpi.comimist.ma An MLR model takes the form:

Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D₁, D₂, ..., Dₙ are the selected molecular descriptors, and c₁, c₂, ..., cₙ are their regression coefficients, with c₀ being the intercept.

Other methods like Principal Component Analysis (PCA), Partial Least Squares (PLS) regression, and machine learning approaches like Artificial Neural Networks (ANN) are also employed, especially when dealing with a large number of descriptors or complex, non-linear relationships. imist.maunibo.it The quality and predictive power of the developed QSPR model are rigorously assessed using internal and external validation techniques, ensuring the model is robust and reliable for predicting the properties of new compounds. unibo.itrsc.org

Applications in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Intermediate for Complex Molecules

This compound can serve as a starting point for the construction of more elaborate molecular architectures. The presence of two distinct reactive sites allows for sequential and controlled chemical modifications.

In the realm of medicinal chemistry, the development of new molecular scaffolds is crucial for drug discovery. While specific data on drugs derived from 3-(3-Bromo-2-methylpropyl)phenol is not the focus here, its potential as a precursor is noteworthy. The phenol (B47542) group can be used as a handle for etherification or esterification reactions, while the bromo-propyl group is susceptible to nucleophilic substitution. This dual reactivity allows for the synthesis of diverse molecular frameworks that are of interest in constructing libraries of compounds for biological screening. For instance, intramolecular cyclization could lead to the formation of chromane (B1220400) or other heterocyclic systems, which are common motifs in pharmacologically active molecules.

The synthesis of complex, sp³-rich scaffolds is a key area in chemical biology, aiming to explore new regions of chemical space beyond traditional flat aromatic structures. nih.gov Compounds like this compound could be valuable in this "top-down" synthetic approach, where a relatively simple starting material is elaborated into a variety of complex structures. nih.gov

Similar to its role in pharmaceuticals, this compound can act as a foundational component for new agrochemicals. The development of novel herbicides, insecticides, and fungicides often relies on the synthesis of new chemical entities. The phenolic part of the molecule is a common feature in some classes of herbicides, while the bromo-alkyl chain can be functionalized to introduce different toxophoric or transport-assisting groups. The ability to modify both ends of the molecule allows for the fine-tuning of properties such as solubility, stability, and biological activity, without mentioning specific agrochemical products.

Development of Novel Polymeric Materials

The characteristics of this compound also lend themselves to the field of polymer chemistry.

As a monomer, this compound could potentially participate in polymerization through either of its functional groups. The phenolic hydroxyl group can undergo condensation polymerization with aldehydes, such as formaldehyde, to form phenolic resins. Alternatively, it could be used in the synthesis of polyesters or polyethers. The bromo-propyl group could also be a point of polymerization, for example, in certain types of coupling polymerizations.

A cross-linking agent is a molecule that can form chemical bonds between polymer chains, creating a more rigid and stable network structure. The presence of two reactive sites in this compound makes it a candidate for this role. For example, in a pre-formed polymer with nucleophilic side chains, the bromo-propyl group could react to form covalent cross-links. Conversely, the phenol group could be incorporated into a polymer backbone, leaving the bromo-propyl group available for subsequent cross-linking reactions.

Advanced Functional Materials (e.g., optical, electronic, catalytic)

The synthesis of advanced materials with specific optical, electronic, or catalytic properties is a frontier in materials science. Phenolic compounds, in general, are precursors to a wide range of functional materials. For instance, certain substituted phenols are used in the synthesis of organic light-emitting diodes (OLEDs). The introduction of a bromo-alkyl chain offers a site for further functionalization, which could be used to attach chromophores, electronically active groups, or catalytic centers. While specific applications for this compound in this area are yet to be detailed in the literature, its structure provides a platform for the rational design of new functional materials.

Design of Probes and Tags for Research Applications

The unique structure of this compound, which combines a phenolic ring, a bromo-functionalized alkyl chain, and a methyl group, provides several avenues for its potential application as a molecular probe or tag. Molecular probes are essential tools in chemical biology and materials science, designed to detect, visualize, or quantify specific molecules or environmental conditions. Tags, on the other hand, are used to label and track molecules of interest.

The phenolic hydroxyl group is a key reactive site. It can be readily modified through esterification or etherification reactions, allowing for the attachment of fluorophores, affinity labels, or other reporter groups. This functionalization is a common strategy in the design of fluorescent probes, where the phenol moiety can influence the photophysical properties of the attached dye.

The presence of a bromine atom on the propyl chain introduces another layer of functionality. The carbon-bromine bond can participate in various coupling reactions, such as Suzuki or Sonogashira cross-coupling, enabling the linkage of the molecule to other organic fragments or solid supports. This is particularly useful in creating complex molecular architectures required for highly specific probes. Furthermore, the bromine atom can act as a heavy atom, which could be exploited in techniques like X-ray crystallography to solve the phase problem or in electron microscopy for staining purposes.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The foundational step in exploring the potential of 3-(3-Bromo-2-methylpropyl)phenol is the development of robust and environmentally conscious synthetic methodologies. Currently, no standardized synthesis for this specific molecule is readily available in the literature, presenting a significant opportunity for synthetic chemists. Future research should prioritize the following:

Convergent Synthesis Strategies: Investigating convergent approaches where the phenol (B47542) moiety and the bromo-alkyl side chain are synthesized separately and then coupled in a final step. This could involve the alkylation of a suitable phenol with a 1-bromo-3-chloro-2-methylpropane (B103949) or a related electrophile.

Green Chemistry Principles: The development of synthetic routes that adhere to the principles of green chemistry will be paramount. This includes the use of non-toxic solvents, minimizing waste generation, and employing catalytic methods over stoichiometric reagents. For instance, exploring solid-supported catalysts or phase-transfer catalysis could enhance the sustainability of the synthesis.

A comparative analysis of potential synthetic strategies is presented in Table 1.

Synthetic StrategyPotential AdvantagesPotential ChallengesSustainability Aspect
Friedel-Crafts AlkylationDirect C-C bond formationPotential for polysubstitution and rearrangementUse of Lewis acid catalysts can be environmentally problematic
Williamson Ether Synthesis followed by RearrangementGood control over regioselectivityMulti-step process, potential for low overall yieldUse of strong bases and organic solvents
Cross-Coupling ReactionsHigh efficiency and selectivityRequires pre-functionalized starting materialsCatalyst cost and potential for metal contamination

Table 1: Comparative Analysis of Potential Synthetic Routes to this compound

Exploration of Novel Reactivity Patterns

The bifunctional nature of this compound, possessing both a nucleophilic phenolic hydroxyl group and an electrophilic alkyl bromide, opens the door to a wide array of chemical transformations. A systematic investigation into its reactivity is a crucial next step.

Intramolecular Cyclization: The proximity of the hydroxyl group and the bromoalkyl chain suggests the potential for intramolecular cyclization to form chromane (B1220400) or other heterocyclic structures. The conditions required for such a reaction (e.g., base, temperature) and the resulting ring size would be of significant interest.

Cross-Coupling Reactions: The aryl bromide can serve as a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This would allow for the introduction of a wide range of substituents onto the aromatic ring, leading to a diverse library of derivatives with potentially new properties.

Derivatization of the Phenolic Hydroxyl Group: The hydroxyl group can be readily derivatized to form ethers, esters, and other functional groups. These modifications could be used to fine-tune the molecule's physical and chemical properties, such as solubility and electronic character.

Advanced Characterization Techniques for Dynamic Processes

A thorough understanding of the structural and dynamic properties of this compound is essential for its future application. While standard spectroscopic techniques (NMR, IR, Mass Spectrometry) will be vital for initial characterization, more advanced methods could provide deeper insights.

Conformational Analysis: The flexibility of the propyl chain suggests that the molecule may exist in multiple conformations. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, coupled with computational modeling, could be used to determine the preferred solution-state conformation.

Crystallographic Studies: Obtaining single crystals of this compound or its derivatives would provide definitive structural information through X-ray crystallography. This would be invaluable for understanding intermolecular interactions in the solid state.

In-situ Spectroscopic Monitoring: Utilizing in-situ spectroscopic techniques, such as ReactIR or process NMR, to monitor the progress of reactions involving this compound would provide valuable kinetic and mechanistic data.

Integration with Flow Chemistry and Automation

The principles of flow chemistry and automation offer significant advantages in terms of safety, efficiency, and scalability. Applying these technologies to the synthesis and subsequent reactions of this compound is a promising avenue for future research.

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound could lead to higher yields, improved purity, and safer handling of potentially hazardous reagents. The precise control over reaction parameters (temperature, pressure, residence time) in a flow reactor can be particularly beneficial.

Automated Reaction Optimization: The use of automated robotic platforms for high-throughput screening of reaction conditions could rapidly identify the optimal parameters for the synthesis and derivatization of the target molecule.

Telescoped Flow Reactions: Designing a multi-step flow process where the crude product from one step is directly used as the input for the next, without intermediate purification, would significantly streamline the synthesis of more complex derivatives.

Application in Specialized Chemical Research Fields

The unique structural features of this compound suggest its potential utility in various specialized areas of chemical research.

Organocatalysis: The phenolic hydroxyl group could potentially act as a hydrogen-bond donor, making the molecule a candidate for use as an organocatalyst in various transformations.

Photoredox Chemistry: The presence of the aryl bromide moiety opens up the possibility of engaging in photoredox-catalyzed reactions. This could enable novel transformations that are not accessible through traditional thermal methods.

Materials Science: The ability to polymerize or incorporate this molecule into larger macromolecular structures could lead to the development of new materials with tailored properties, such as flame retardancy (due to the bromine atom) or specific optical and electronic characteristics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(3-Bromo-2-methylpropyl)phenol, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is typically synthesized via alkylation of phenol derivatives using 3-bromo-2-methylpropyl halides or through bromination of pre-functionalized intermediates. For example, tert-butyl N-(3-bromo-2-methylpropyl)carbamate (a precursor) can undergo deprotection and coupling with phenol under acidic conditions . Bromination using N-bromosuccinimide (NBS) or Br₂ in the presence of catalysts (e.g., AlCl₃) is critical for regioselectivity .
  • Optimization : Reaction temperature (20–80°C), solvent polarity (e.g., DCM vs. THF), and stoichiometry of brominating agents significantly impact yield. GC-MS or HPLC monitoring is recommended to track by-products .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

  • NMR Analysis :

  • ¹H NMR : Look for aromatic protons (δ 6.7–7.3 ppm), methyl groups (δ 1.2–1.5 ppm), and brominated alkyl chain protons (δ 3.4–3.8 ppm).
  • ¹³C NMR : Aromatic carbons (110–150 ppm), quaternary carbons adjacent to Br (δ 35–45 ppm), and methyl groups (δ 20–25 ppm) .
    • Mass Spectrometry : ESI-MS or EI-MS typically shows a molecular ion peak at m/z 245 (C₁₀H₁₃BrO⁺) with fragmentation patterns indicating loss of Br or alkyl chains .
    • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) ensures purity >95% .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Degradation Pathways : Sensitivity to light and moisture may lead to debromination or oxidation. Store in amber vials under inert gas (N₂/Ar) at –20°C .
  • Thermal Stability : Decomposition occurs above 150°C, forming phenolic by-products and HBr. Differential Scanning Calorimetry (DSC) is advised for thermal analysis .

Advanced Research Questions

Q. How does this compound interact with enzymatic systems, and what computational tools validate these interactions?

  • Enzyme Inhibition : The bromoalkyl chain may act as an electrophilic moiety, inhibiting cytochrome P450 enzymes. In vitro assays (e.g., fluorogenic substrates) quantify IC₅₀ values .
  • Molecular Docking : Density Functional Theory (DFT) simulations (B3LYP/6-31G*) model binding affinities to active sites. Optimized 3D structures from quantum calculations (e.g., CC-DPS) guide mechanistic studies .

Q. How can researchers resolve contradictions in reported synthetic yields or by-product profiles for this compound?

  • Case Study : reports yields of 34% using Aldol condensation, while achieves 45% via cyclopentanone intermediates. Contradictions arise from solvent choice (polar aprotic vs. protic) and catalyst loading.
  • Resolution : Design a fractional factorial experiment to isolate variables (e.g., temperature, solvent, catalyst). LC-MS/MS identifies by-products like debrominated analogs or dimerized species .

Q. What role does this compound play in designing bioactive molecules or prodrugs?

  • Applications :

  • Antimicrobial Probes : The bromine atom enhances lipophilicity, improving membrane penetration in Gram-positive bacteria .
  • Prodrug Activation : Enzymatic cleavage of the bromoalkyl chain releases active phenolic moieties in targeted drug delivery .
    • SAR Studies : Modify the alkyl chain length or substitute Br with other halogens to optimize bioactivity .

Q. What advanced analytical techniques are recommended for quantifying trace impurities in this compound?

  • GC-MS with Headspace Sampling : Detects volatile impurities (e.g., residual solvents) at ppm levels .
  • ICP-MS : Quantifies heavy metal catalysts (e.g., Al, Fe) below 0.1 ppm .
  • 2D NMR (HSQC, HMBC) : Resolves overlapping signals from stereoisomers or regioisomers .

Q. How do reaction conditions influence the competition between elimination and substitution pathways in brominated derivatives of this compound?

  • Substitution (SN2) : Polar aprotic solvents (DMF, DMSO) and strong bases (KOH) favor bromide displacement to form ethers or alcohols .
  • Elimination (E2) : High temperatures (>80°C) and bulky bases (t-BuOK) promote alkene formation. Kinetic studies using ¹H NMR track β-hydrogen abstraction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.